3-Chloro-N-methylaniline hydrochloride

Description

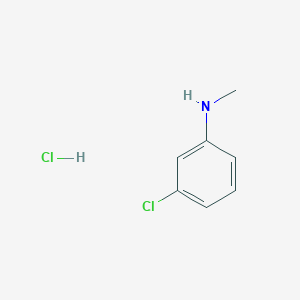

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYIRCWXUTXYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610583 | |

| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152428-07-4 | |

| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-N-methylaniline and its Hydrochloride Salt for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-N-methylaniline and its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, analytical characterization, and applications, with a focus on practical insights and the causal relationships behind experimental choices.

Chemical Identity and CAS Number Elucidation

A crucial point of clarification for researchers is the Chemical Abstracts Service (CAS) number for 3-Chloro-N-methylaniline and its hydrochloride salt. The free base, 3-Chloro-N-methylaniline , is unambiguously assigned CAS Number 7006-52-2 [1][2]. However, a unique CAS number for 3-Chloro-N-methylaniline hydrochloride is not consistently reported in major chemical databases. It is common practice in such cases to reference the CAS number of the parent compound, 7006-52-2, when referring to the hydrochloride salt. This is a critical detail for procurement, regulatory submissions, and literature searches.

It is imperative not to confuse this compound with its isomers, such as 3-Chloro-2-methylaniline hydrochloride (CAS No. 6259-40-1) or 3-Chloro-4-methylaniline hydrochloride (CAS No. 7745-89-3), as their structural differences lead to distinct physical, chemical, and biological properties[3][4].

Below is a summary of the key identifiers for 3-Chloro-N-methylaniline:

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-N-methylaniline | PubChem[1] |

| CAS Number | 7006-52-2 | ChemicalBook[2] |

| Molecular Formula | C₇H₈ClN | PubChem[1] |

| Molecular Weight | 141.60 g/mol | PubChem[1] |

| InChI Key | WFGYSQDPURFIFL-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CNC1=CC(=CC=C1)Cl | PubChem[1] |

Physicochemical Properties and Structural Insights

3-Chloro-N-methylaniline is a substituted aniline that typically presents as a clear, light yellow to amber liquid[2]. The presence of the chlorine atom and the methyl group on the aniline ring influences its electronic properties and reactivity, making it a versatile intermediate in organic synthesis.

Key Physicochemical Data:

| Property | Value | Reference |

| Boiling Point | 243-244 °C (lit.) | ChemicalBook[2] |

| Density | 1.156 g/mL at 25 °C (lit.) | ChemicalBook[2] |

| Refractive Index | n20/D 1.5840 (lit.) | ChemicalBook[2] |

The hydrochloride salt, being a salt of a weak base, is expected to be a white to off-white crystalline solid with significantly higher water solubility compared to the free base, a common strategy employed in drug development to improve the bioavailability of amine-containing active pharmaceutical ingredients[5].

Caption: Conversion between 3-Chloro-N-methylaniline free base and its hydrochloride salt.

Synthesis and Purification Strategies

The synthesis of 3-chloro-N-methylaniline and its subsequent conversion to the hydrochloride salt are critical processes for its use in research and development.

Synthesis of 3-Chloro-N-methylaniline

A common synthetic route to substituted anilines involves the reduction of the corresponding nitro compound. While specific literature on the N-methylation of 3-chloroaniline is a viable route, a more direct approach often involves the modification of a precursor that already contains the methylamino group.

A representative synthesis for a related compound, 3-chloro-2-methylaniline, involves the reduction of 6-chloro-2-nitrotoluene[6]. This highlights a general strategy of reducing a nitro group to an amine, which is a foundational reaction in the synthesis of many aniline derivatives.

Conceptual Synthetic Pathway:

Caption: A plausible synthetic route to 3-Chloro-N-methylaniline.

Preparation of this compound

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction. This process is often performed to facilitate handling, improve stability, and increase aqueous solubility.

Step-by-Step Protocol for Hydrochloride Salt Formation:

-

Dissolution: Dissolve the purified 3-Chloro-N-methylaniline free base in a suitable organic solvent, such as diethyl ether or isopropanol. The choice of solvent is critical; it should readily dissolve the free base but be a poor solvent for the resulting hydrochloride salt.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the stirred solution of the free base. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

-

Precipitation: As the hydrochloride salt forms, it will precipitate out of the solution due to its lower solubility in the chosen organic solvent.

-

Isolation: The precipitated solid is collected by filtration.

-

Washing: The isolated solid should be washed with a small amount of the cold organic solvent used for the precipitation to remove any unreacted starting material or other impurities.

-

Drying: The final product is dried under vacuum to remove any residual solvent.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 3-Chloro-N-methylaniline and its hydrochloride salt.

Key Analytical Techniques:

| Technique | Expected Observations | Purpose |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the N-methyl group around 2.8 ppm, and a broad singlet for the N-H proton. For the hydrochloride salt, a downfield shift of the aromatic and N-H protons is expected. | Structural elucidation and confirmation. |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the N-methyl carbon. | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the free base (141.60 g/mol )[1]. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable. | Determination of molecular weight and confirmation of elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-N stretching. | Identification of functional groups. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. | Purity assessment and quantification. |

Applications in Drug Development and Research

Substituted anilines are prevalent structural motifs in a wide array of pharmaceuticals. 3-Chloro-N-methylaniline serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is analogous to other chloroanilines, which are used in the synthesis of various bioactive compounds. For instance, 3-chloroaniline is a precursor in the manufacture of pharmaceuticals, dyes, and agrochemicals. It has been utilized in the synthesis of serotonin 5-HT2A and 5-HT2C receptor ligands for potential obesity treatment and in the development of novel COX-2 inhibitors.

The presence of the chlorine atom can modulate the lipophilicity and metabolic stability of a drug candidate, while the secondary amine provides a key reactive handle for further chemical modifications.

Workflow for Utilizing 3-Chloro-N-methylaniline in Drug Discovery:

Caption: Role of 3-Chloro-N-methylaniline in a typical drug discovery workflow.

Safety and Handling

As with all substituted anilines, 3-Chloro-N-methylaniline and its hydrochloride salt must be handled with appropriate safety precautions.

GHS Hazard Information for 3-Chloro-N-methylaniline:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

-

Skin Corrosion/Irritation: Causes skin irritation[1].

-

Eye Damage/Irritation: Causes serious eye irritation[1].

-

Respiratory Irritation: May cause respiratory irritation[1].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

3-Chloro-N-methylaniline (CAS No. 7006-52-2) and its hydrochloride salt are important chemical intermediates with significant potential in synthetic chemistry and drug discovery. A clear understanding of their chemical identity, properties, synthesis, and safe handling is paramount for researchers and drug development professionals. This guide provides a foundational understanding to facilitate the effective and safe utilization of these compounds in a laboratory and industrial setting.

References

-

PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

PubChem. (n.d.). 3-Chloro-4-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

Sources

- 1. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]

- 3. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-4-methylaniline hydrochloride | C7H9Cl2N | CID 62651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 638-03-9: 3-Methylaniline hydrochloride | CymitQuimica [cymitquimica.com]

- 6. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloro-N-methylaniline Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-N-methylaniline hydrochloride, a key chemical intermediate. Designed for researchers, chemists, and professionals in pharmaceutical development and fine chemical synthesis, this document delves into the compound's core chemical properties, provides validated methodologies for its synthesis and analysis, explores its applications, and outlines critical safety protocols. The narrative is structured to deliver not just data, but expert insights into the causality behind experimental choices and quality control.

Compound Identification and Nomenclature

This compound is the salt form of the secondary aromatic amine, 3-Chloro-N-methylaniline. The hydrochloride form enhances the compound's stability and solubility in aqueous media, making it a more versatile reagent in various synthetic applications compared to its free base form.

-

IUPAC Name: 3-chloro-N-methylanilinium chloride

-

Synonyms: N-Methyl-3-chloroaniline hydrochloride, (3-Chlorophenyl)methylammonium chloride

-

CAS Number: 152428-07-4[1]

-

Molecular Formula: C₇H₉Cl₂N

-

Molecular Weight: 178.06 g/mol

The free base, 3-Chloro-N-methylaniline, is identified by:

Physicochemical and Spectroscopic Properties

The physicochemical properties of the free base and the hydrochloride salt differ significantly, primarily in their physical state and solubility. The protonation of the nitrogen atom to form the salt dramatically increases its polarity.

Physical Properties

Quantitative data for the free base and hydrochloride salt are summarized below. Data for the hydrochloride salt are less commonly published; therefore, its appearance is described based on typical properties of similar aniline salts.

| Property | 3-Chloro-N-methylaniline (Free Base) | This compound (Salt) | Reference(s) |

| Appearance | Clear yellow to brown liquid | Expected to be an off-white to light tan crystalline solid | [3] |

| Boiling Point | 243-244 °C (at 760 mmHg) | Decomposes upon strong heating | [4] |

| Melting Point | Not applicable (liquid at STP) | Data not widely published; expected to be >150 °C | |

| Density | ~1.156 g/mL at 25 °C | Not applicable (solid) | [4] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) | Soluble in water and lower alcohols (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents | |

| pKa (of conjugate acid) | ~4.05 (Predicted) | Not applicable | [4] |

Spectroscopic Analysis

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key differences between the free base and the salt are observable in IR and NMR spectra due to the protonation of the amine group.

| Technique | Key Characteristics of this compound |

| ¹H NMR | Ar-H (Aromatic Protons): Complex multiplet signals expected in the range of δ 7.0-7.5 ppm. The electron-withdrawing effect of the ammonium group will cause a downfield shift compared to the free base. N-H Protons: A broad singlet, often exchangeable with D₂O, expected significantly downfield (typically δ >10 ppm) due to the positive charge. N-CH₃ (Methyl Protons): A singlet expected around δ 3.0-3.5 ppm. |

| ¹³C NMR | Aromatic Carbons: Six distinct signals are expected. The carbon attached to the nitrogen (C-N) will be shifted downfield to ~140-145 ppm. The carbon attached to chlorine (C-Cl) is expected around ~135 ppm. Other aromatic carbons will appear between 120-130 ppm. Methyl Carbon: A signal expected around 30-35 ppm. |

| FTIR (KBr Pellet) | N⁺-H Stretch: A very broad and strong absorption band from ~2400-3200 cm⁻¹ is the most characteristic feature of the ammonium salt. This often appears as a series of bumpy peaks overlying the C-H stretches. C-N Stretch: ~1200-1250 cm⁻¹. C-Cl Stretch: A strong band typically found in the 700-800 cm⁻¹ region. Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry (ESI+) | The observed parent ion will be that of the free base [M+H]⁺. Expected m/z: 142.04 (for C₇H₉³⁵ClN⁺). Isotope Pattern: A characteristic M+2 peak at m/z 144, approximately one-third the intensity of the parent peak, due to the presence of the ³⁷Cl isotope. Key Fragments: Loss of the methyl group (-15) or cleavage of the aromatic ring. Common fragments for the free base are observed at m/z 141, 140, and 79.[2] |

Synthesis and Purification Protocols

The synthesis of this compound is typically a two-step process: the N-methylation of 3-chloroaniline followed by the formation of the hydrochloride salt. This approach ensures high selectivity and purity.

Step 1: N-methylation of 3-Chloroaniline

The direct methylation of anilines can be challenging due to the potential for over-methylation to form the tertiary amine (N,N-dimethylaniline). However, with careful control of stoichiometry and reaction conditions, high yields of the desired secondary amine can be achieved. The following protocol is based on established methodologies for aniline alkylation.[5]

Causality: This process utilizes a heterogeneous copper-based catalyst, which facilitates the reaction between methanol and the amine at elevated temperature and pressure. The use of an autoclave is necessary to reach the required reaction temperature while maintaining the volatile methanol in the liquid phase to ensure an effective reaction rate.

Protocol:

-

Reactor Setup: To a high-pressure stainless-steel autoclave, add 3-chloroaniline (1.0 mol), methanol (4.0 mol, 4 equivalents), and a copper chromite catalyst (5% by weight of the aniline).

-

Reaction: Seal the autoclave and purge with nitrogen gas. Heat the mixture to 220-250 °C with vigorous stirring. The internal pressure will rise to approximately 50-100 atm.[5]

-

Monitoring: Maintain the temperature and stirring for 8-12 hours. The reaction progress can be monitored by withdrawing samples (if the reactor allows) and analyzing them by GC-MS to check for the disappearance of the starting material.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess pressure. Filter the reaction mixture to remove the heterogeneous catalyst.

-

Isolation: The excess methanol is removed from the filtrate by rotary evaporation. The resulting crude oil, containing 3-chloro-N-methylaniline, is then purified by vacuum distillation.

Step 2: Formation of the Hydrochloride Salt

This is a straightforward acid-base neutralization. The choice of solvent is important to facilitate the precipitation of the salt.

Causality: The free base is soluble in a non-polar solvent like diethyl ether, but its hydrochloride salt is not. Adding ethereal HCl causes an immediate reaction and precipitation of the pure salt, leaving most organic impurities behind in the solvent.

Protocol:

-

Dissolution: Dissolve the purified 3-chloro-N-methylaniline (1.0 mol) in anhydrous diethyl ether (500 mL).

-

Precipitation: Cool the solution in an ice bath. Slowly add a 2 M solution of hydrochloric acid in diethyl ether dropwise with constant stirring. The hydrochloride salt will precipitate as a solid.

-

Completion: Continue adding the HCl solution until no further precipitation is observed. The endpoint can be checked with pH paper on a wet glass rod held above the solution (fumes should be acidic).

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Quality Control

To ensure the compound meets the standards required for research and development, particularly in pharmaceutical applications, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.

Causality: A reverse-phase HPLC method is ideal for separating the polar analyte from less polar impurities. The acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks. UV detection is highly effective due to the aromatic nature of the compound.

Recommended HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the secondary amine for nucleophilic substitution or coupling reactions, and the aromatic ring which can undergo further electrophilic substitution.

-

Pharmaceutical Synthesis: The chloroaniline motif is prevalent in many active pharmaceutical ingredients (APIs). 3-Chloroaniline is a known precursor in the synthesis of ligands for serotonin 5-HT2A/5-HT2C receptors, which are targets for treating obesity, and in the development of novel COX-2 inhibitors. The N-methylated version allows for the creation of analogues with altered pharmacokinetic properties, such as improved cell permeability or modified metabolic stability. It is a key intermediate for creating more complex heterocyclic structures common in modern drug discovery.

-

Agrochemicals: Chlorinated anilines are foundational to many herbicides and pesticides. For instance, related compounds are used to synthesize quinolinecarboxylic acid herbicides.[6] 3-Chloro-N-methylaniline can be used to develop new derivatives with enhanced potency or different selectivity profiles.

-

Dye and Pigment Industry: As a substituted aniline, it can serve as a precursor or coupling agent in the synthesis of azo dyes. The specific substitution pattern influences the final color and lightfastness of the dye.

Safety, Handling, and Storage

As with all chlorinated aromatic amines, this compound must be handled with appropriate precautions.

-

Hazard Identification: The compound is expected to be harmful if swallowed or in contact with skin, and to cause serious eye and skin irritation. Aniline derivatives are known to be potential methemoglobin-forming agents, which can impair the blood's ability to carry oxygen.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. When handling the powder outside of a fume hood, a respirator with a particulate filter is recommended.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep it segregated from strong oxidizing agents and strong bases. The hydrochloride salt is stable under normal storage conditions but, like many anilines, can darken over time with exposure to light and air without significant degradation in purity.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

References

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138900, 3-chloro-N-methylaniline. Retrieved from [Link]

- Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline. Retrieved from [Link]

- Google Patents. (1974). US3819709A - Synthesis of n-methylaniline.

- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

- Google Patents. (2008). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.

Sources

- 1. 152428-07-4|this compound|BLD Pharm [bldpharm.com]

- 2. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]

- 5. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Molecular Structure and Properties of 3-Chloro-N-methylaniline Hydrochloride

Executive Summary: This document provides an in-depth technical analysis of 3-Chloro-N-methylaniline hydrochloride, a significant chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. As a Senior Application Scientist, this guide moves beyond a simple recitation of data, offering a synthesized perspective on the molecule's structural characterization, synthesis, and handling. We will explore the causal relationships between its structure and its spectroscopic signatures, provide validated experimental protocols, and contextualize its reactivity. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this compound.

Chemical Identity and Molecular Structure

This compound is the salt form of the secondary aromatic amine, 3-Chloro-N-methylaniline. The hydrochloride form is often preferred in laboratory and industrial settings due to its increased stability and improved handling characteristics compared to the free base. The core structure consists of an aniline ring substituted with a chlorine atom at the meta-position (C3) and a methyl group on the nitrogen atom. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.

Table 1: Core Chemical Identifiers

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| IUPAC Name | 3-chloro-N-methylaniline | 3-chloro-N-methylanilinium chloride | PubChem[1] |

| CAS Number | 7006-52-2 | Not explicitly assigned; derived from base | ChemicalBook, PubChem[1][2] |

| Molecular Formula | C₇H₈ClN | C₇H₉Cl₂N | PubChem[1] |

| Molecular Weight | 141.60 g/mol | 178.06 g/mol | PubChem[1] |

| Canonical SMILES | CNC1=CC(=CC=C1)Cl | CNC1=CC(=CC=C1)Cl.Cl | PubChem[1] |

| InChIKey | WFGYSQDPURFIFL-UHFFFAOYSA-N | YOQUZCNSUOJWQS-UHFFFAOYSA-N (related structure) | PubChem[1][3] |

The protonation of the amine nitrogen fundamentally alters the electronic and physical properties of the molecule, which is a key consideration in its application and analysis.

Caption: 2D structure of this compound.

Physicochemical Properties

The conversion of the free base amine to its hydrochloride salt significantly impacts its physical properties. Salts are typically crystalline solids with higher melting points and greater solubility in polar solvents, including water, compared to their corresponding free bases.

Table 2: Physicochemical Data

| Property | Value (Free Base) | Rationale for Hydrochloride Salt | Source |

| Appearance | Liquid | Expected to be a crystalline solid | PubChem[4] |

| Boiling Point | 243-244 °C | Decomposes at high temperatures | ChemicalBook[2] |

| Melting Point | Not applicable | Significantly higher than the free base | N/A |

| Density | 1.156 g/mL at 25 °C | Higher due to crystalline packing | ChemicalBook[2] |

| Solubility | Insoluble in water; soluble in alcohol | Soluble in water and polar protic solvents | Ataman Kimya |

| Refractive Index | n20/D 1.5840 | Not applicable for solids | ChemicalBook[2] |

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic methods. The protonation at the nitrogen is a key feature that provides a distinct diagnostic marker in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum of the hydrochloride salt will exhibit notable differences from the free base. The proton attached to the nitrogen (N-H) will appear as a broad singlet, often significantly downfield, and its integration will correspond to one proton. The N-methyl (N-CH₃) protons will also experience a downfield shift due to the inductive effect of the positively charged nitrogen. The aromatic protons will remain in the typical 6.5-7.5 ppm range, with splitting patterns dictated by the substitution.

-

¹³C NMR: Similar to the proton spectrum, the carbon of the N-methyl group will be shifted downfield upon protonation. The aromatic carbons will also be affected, particularly the carbon directly bonded to the nitrogen (C1).

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of the hydrochloride salt is the appearance of a very broad and strong absorption band in the 2400-3000 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibration of a secondary ammonium salt. This band often overlaps with the C-H stretching vibrations. In contrast, the free base exhibits a sharper, single N-H stretch around 3400 cm⁻¹. Other key peaks include C-N stretching and C-Cl stretching vibrations.[1]

Mass Spectrometry (MS)

When analyzed by standard techniques like electron ionization (EI) MS, the compound will typically show the mass of the free base. The heat and vacuum of the source cause the salt to dissociate into the volatile free amine and HCl. Therefore, the mass spectrum will display a molecular ion peak (M⁺) for 3-Chloro-N-methylaniline. A characteristic isotopic pattern for chlorine will be observed, with peaks at m/z 141 and 143 in an approximate 3:1 ratio.[1]

Synthesis and Reaction Chemistry

The preparation of this compound is a two-step process: synthesis of the free base followed by its conversion to the hydrochloride salt.

Synthesis of 3-Chloro-N-methylaniline (Free Base)

A common and efficient method for the N-methylation of anilines is reductive amination. This avoids the potential for over-methylation that can occur with alkyl halides.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloroaniline (1.0 eq).

-

Reagent Addition: Add formic acid (2.5 eq) followed by aqueous formaldehyde (37%, 2.2 eq). Causality: Formic acid acts as both the solvent and the reducing agent in this reaction, while formaldehyde provides the methyl group.

-

Reaction: Heat the mixture to reflux (approx. 100°C) and maintain for 6-8 hours. The reaction progress should be monitored by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

-

Workup: Cool the reaction mixture to room temperature and slowly add an aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). This neutralizes the excess formic acid and deprotonates the product to the free base.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Chloro-N-methylaniline. The product can be further purified by column chromatography if necessary.

Preparation of the Hydrochloride Salt

This is a standard acid-base reaction designed to produce a solid, stable salt.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 3-Chloro-N-methylaniline free base in a minimal amount of a non-polar organic solvent, such as diethyl ether or tert-butyl methyl ether.

-

Precipitation: Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring. Alternatively, dry HCl gas can be bubbled through the solution. Trustworthiness: The use of anhydrous solvents and reagents is crucial to prevent the incorporation of water into the final product and to ensure a crystalline solid precipitates.

-

Isolation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Washing and Drying: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material, and dry under vacuum to yield the final this compound.

Applications in Research and Development

As a functionalized aniline, this compound is a versatile building block. Its primary applications are as an intermediate in multi-step syntheses.

-

Pharmaceuticals: Serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The specific substitution pattern is often designed to fit into the binding pocket of a biological target.

-

Agrochemicals: Used in the production of herbicides and pesticides.

-

Dye Industry: A common component in the synthesis of azo dyes.

-

Material Science: Can be used in the development of polymers and other advanced materials.

The N-methyl group, compared to a primary amine, alters the molecule's nucleophilicity, basicity, and steric profile, allowing chemists to fine-tune the properties of the final product.

Safety, Handling, and Storage

Hazard Profile (based on the free base):

The GHS classification for 3-Chloro-N-methylaniline indicates several hazards.[1] The hydrochloride salt should be handled with the same, if not greater, level of caution.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents and strong bases.

References

Sources

- 1. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]

- 3. 3-Chloro-4-methylaniline hydrochloride | C7H9Cl2N | CID 62651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-N-methylaniline hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Chloro-N-methylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the strategic two-step synthesis, beginning with the catalytic hydrogenation of 3-chloronitrobenzene to produce the 3-chloroaniline precursor, followed by a highly efficient reductive amination to yield 3-chloro-N-methylaniline. The final section covers the straightforward conversion to its hydrochloride salt. The guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses critical process considerations to ensure high yield and purity. All procedures are grounded in established chemical literature and safety standards, making this a vital resource for researchers and process chemists in drug development and fine chemical manufacturing.

Introduction and Strategic Overview

3-Chloro-N-methylaniline and its hydrochloride salt are valuable building blocks in organic synthesis. The substituted aniline motif is present in a range of biologically active molecules, including serotonin receptor ligands for obesity treatment and novel COX-2 inhibitors.[1] The precise and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide outlines a preferred, two-stage synthetic strategy, which is both efficient and amenable to scale-up. The pathway is as follows:

-

Precursor Synthesis : Reduction of 3-chloronitrobenzene to 3-chloroaniline.

-

Core Synthesis : Selective N-methylation of 3-chloroaniline to 3-chloro-N-methylaniline.

-

Salt Formation : Conversion of the free base to the stable hydrochloride salt.

The chosen methods—catalytic hydrogenation and reductive amination—are favored for their high yields, operational simplicity, and favorable environmental profiles compared to older methods that use stoichiometric and often hazardous reagents like iron powder in acid.[2]

Physicochemical Properties

A summary of the key physical and chemical properties for the starting material, intermediate, and final product is provided below for reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | 230.5 | 1.215 (22 °C) | 1.594 |

| 3-Chloro-N-methylaniline | C₇H₈ClN | 141.60 | 243-244 | 1.156 (25 °C) | 1.584 |

| 3-Chloro-N-methylaniline HCl | C₇H₉Cl₂N | 178.06 | N/A (Solid) | N/A | N/A |

(Data sourced from PubChem and ChemicalBook)[3][4][5]

Synthesis Pathway Visualization

The overall synthetic workflow is depicted below. This process is designed for optimal efficiency, beginning with a commercially available nitroaromatic compound and proceeding through two high-yielding steps to the final hydrochloride salt.

Caption: Overall synthesis map from 3-chloronitrobenzene to the target hydrochloride salt.

Part I: Synthesis of 3-Chloroaniline Precursor

The foundational step in this pathway is the production of 3-chloroaniline. The most effective and clean industrial method is the catalytic hydrogenation of 3-chloronitrobenzene.[2]

Causality Behind Experimental Choices

-

Reaction : Catalytic hydrogenation is chosen over alternatives like iron/acid reduction because it avoids the generation of large volumes of iron oxide sludge, offering a greener and simpler workup procedure.[2]

-

Catalyst : Raney-Nickel is a highly effective and cost-efficient catalyst for the reduction of nitroarenes.[2] Palladium-on-carbon (Pd/C) is another excellent alternative.[6]

-

Dechlorination Inhibitor : A critical challenge during the hydrogenation of halogenated nitroaromatics is hydrodehalogenation (loss of the chlorine atom). To suppress this side reaction, a dechlorination inhibitor is often added. Organic amines or other specialized reagents can serve this purpose, preserving the chloro-substituent and maximizing the yield of the desired product.[2]

-

Solvent : Low-molecular-weight alcohols like methanol or ethanol are excellent solvents for this reaction, as they readily dissolve the starting material and are compatible with the catalytic system.[2]

Experimental Protocol: Catalytic Hydrogenation

Warning : This procedure involves flammable hydrogen gas and a pyrophoric catalyst (Raney-Ni). It must be performed in a properly rated hydrogenation reactor (autoclave) by trained personnel.

-

Reactor Charging : To a 500 mL stainless steel autoclave, add 3-chloronitrobenzene (31.5 g, 0.2 mol) and ethanol (150 mL).

-

Catalyst Addition : Under a nitrogen atmosphere, carefully add Raney-Nickel (approx. 3 g, slurry washed with ethanol) and a dechlorination inhibitor (e.g., triethylamine, 0.5 mL).

-

Hydrogenation : Seal the autoclave. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

-

Reaction Execution : Pressurize the reactor with hydrogen to 1.0 MPa. Begin stirring and heat the mixture to 60-70 °C. The reaction is exothermic; monitor the temperature and pressure closely. The reaction is typically complete when hydrogen uptake ceases (usually 3-5 hours).

-

Work-up : Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Purification : Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution : The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench it immediately with water. The filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude 3-chloroaniline can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

Part II: N-Methylation of 3-Chloroaniline

The core transformation is the selective methylation of the primary amine. Reductive amination using formaldehyde is a classic, reliable, and high-yielding method for this purpose.

Mechanistic Insight: Reductive Amination

The reaction proceeds via a two-stage, one-pot process.

-

Iminium Ion Formation : The primary amine (3-chloroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient Schiff base, which is protonated to form a reactive iminium ion.

-

Hydride Reduction : A mild reducing agent, sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the desired N-methyl secondary amine.

Caption: Mechanism of reductive amination for N-methylation.

Advanced Alternative: Catalytic N-Methylation

Modern synthetic chemistry offers greener alternatives using methanol as a "C1" source via a "borrowing hydrogen" mechanism.[7] This process, often catalyzed by Ruthenium or Iridium complexes, involves the temporary oxidation of methanol to formaldehyde in situ, which then undergoes reductive amination with the catalyst regenerating itself. While environmentally attractive as the only byproduct is water, these methods often require specialized transition-metal catalysts and may necessitate more rigorous optimization.[7]

Experimental Protocol: Reductive Amination

-

Initial Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloroaniline (12.75 g, 0.1 mol) in methanol (200 mL). Cool the solution to 0 °C in an ice bath.

-

Formaldehyde Addition : To the stirred solution, add aqueous formaldehyde (37 wt. %, 8.1 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

-

Reduction : Add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30-45 minutes. Caution : Hydrogen gas evolution will occur. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Quenching and Extraction : Carefully quench the reaction by the slow addition of water (100 mL). Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (150 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification : Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield crude 3-chloro-N-methylaniline as an oil. The product can be further purified by vacuum distillation if necessary.

Part III: Hydrochloride Salt Formation

For improved stability, handling, and solubility in certain applications, the free amine is converted to its hydrochloride salt.

Experimental Protocol: Salt Formation

-

Dissolution : Dissolve the purified 3-chloro-N-methylaniline (14.1 g, 0.1 mol) in anhydrous diethyl ether (150 mL).

-

Precipitation : While stirring, slowly add a solution of 2M HCl in diethyl ether until precipitation ceases and the solution becomes slightly acidic (test with pH paper).

-

Isolation : Collect the resulting white precipitate by vacuum filtration.

-

Drying : Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield this compound.

Safety and Handling

-

3-Chloroaniline : This compound is toxic and readily absorbed through the skin. It may cause methemoglobinemia, leading to cyanosis.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated fume hood.

-

3-Chloro-N-methylaniline : Assumed to have similar toxicity to the parent aniline. GHS classifications indicate it can cause skin and serious eye irritation and may cause respiratory irritation.[4]

-

Reagents : Handle all reagents, especially formaldehyde (a known carcinogen) and sodium borohydride (flammable solid that reacts with water to produce hydrogen), with extreme care according to their Safety Data Sheets (SDS).

Conclusion

The synthetic pathway detailed in this guide, centered on catalytic hydrogenation followed by reductive amination, represents a reliable and efficient method for producing high-purity this compound. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently implement and adapt these protocols for various scales of production. Adherence to strict safety protocols is paramount throughout the synthesis.

References

-

3-Chloroaniline | C6H6ClN | CID 7932 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

3-CHLOROANILINE . Ataman Kimya. Available from: [Link]

- Method for synthesizing 3-chloro-4-methylaniline (CN104370747A). Google Patents.

- Production process of herbicide intermediate 3-chloro-2-methylaniline (CN100427458C). Google Patents.

-

Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source . ACS Omega via PubMed Central, National Institutes of Health. Available from: [Link]

- Method for preparing m-chloro aniline (CN101774930A). Google Patents.

-

3-chloro-N-methylaniline | C7H8ClN | CID 138900 . PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]

- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-chloro-N-methylaniline | C7H8ClN | CID 138900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-CHLORO-N-METHYLANILINE | 7006-52-2 [chemicalbook.com]

- 6. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 3-Chloro-N-methylaniline Hydrochloride: A Technical Guide

Abstract: This technical guide provides an in-depth analysis of the spectroscopic signature of 3-Chloro-N-methylaniline hydrochloride. Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. By explaining the causality behind spectral features and providing robust experimental protocols, this guide serves as an authoritative reference for the characterization of this important chemical intermediate.

Introduction and Molecular Structure

3-Chloro-N-methylaniline is a substituted aromatic amine widely utilized as a precursor and intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its characterization is fundamental to ensuring purity, verifying reaction outcomes, and understanding its chemical behavior. The hydrochloride salt form is often preferred for its increased stability and solubility in certain solvents.

The protonation of the secondary amine nitrogen to form the hydrochloride salt profoundly influences the molecule's electronic environment and, consequently, its spectroscopic properties. This guide will dissect these properties, offering a comparative perspective with the free base where relevant, to provide a complete analytical picture.

The structural identity of this compound is the foundation of its spectral characterization.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the protonation at the nitrogen and the substitution pattern on the aromatic ring create a distinct and interpretable set of signals.

Theoretical Principles: Causality of Chemical Shifts

The chemical shift (δ) in NMR is dictated by the local electronic environment of each nucleus.

-

Aromatic Protons: These protons typically resonate between 6.5 and 8.0 ppm due to the deshielding effect of the ring current.[1] The electron-withdrawing nature of the chlorine atom and the protonated amino group (-N⁺H₂-CH₃) further deshields the aromatic protons, shifting them downfield.

-

N-Methyl Protons: Protons on carbons adjacent to a nitrogen atom are deshielded and typically appear around 2.3-3.0 ppm.[2] The positive charge on the adjacent nitrogen in the hydrochloride salt induces a significant downfield shift compared to the free amine.

-

N-H Protons: In the free amine, the N-H proton signal is often broad and its position is variable.[3] In the hydrochloride salt, two protons are attached to the nitrogen (N⁺H₂). These protons are highly deshielded and often exchange with solvent, leading to a very broad signal that can appear significantly downfield.

-

¹³C Chemical Shifts: Aromatic carbons resonate in the 120-150 ppm range.[1] The carbon directly attached to the chlorine (C-Cl) will be shifted downfield due to the halogen's inductive effect. The carbon attached to the nitrogen (C-N) will also be deshielded.

¹H NMR Analysis

The predicted ¹H NMR spectrum is characterized by distinct regions for the aromatic, N-methyl, and N-H protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Justification |

| Aromatic (H2, H4, H5, H6) | 7.2 - 7.8 | Multiplet (m) | Complex splitting pattern due to meta and ortho coupling. Deshielded by the aromatic ring current and electron-withdrawing substituents. |

| N⁺-H₂ | 9.0 - 11.0 (variable) | Broad Singlet (br s) | Significant deshielding from the positive charge on nitrogen. Broadness due to rapid exchange and quadrupolar coupling. |

| N-CH₃ | ~3.0 - 3.5 | Singlet (s) | Deshielded by the adjacent positively charged nitrogen atom. Shifted downfield relative to the free amine. |

¹³C NMR Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms and insight into their electronic environment.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C-N (C1) | 140 - 145 | Aromatic carbon attached to the electron-withdrawing N⁺H₂-CH₃ group. |

| C-Cl (C3) | 133 - 138 | Aromatic carbon attached to the electronegative chlorine atom. |

| Aromatic (C2, C4, C5, C6) | 115 - 130 | Standard range for aromatic carbons, with specific shifts influenced by the relative positions to the substituents.[1] |

| N-CH₃ | 30 - 35 | Aliphatic carbon attached to nitrogen, shifted slightly downfield due to the positive charge.[2] |

Experimental Protocol: NMR Spectroscopy

Figure 2: Standard workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The transformation from a secondary amine to an ammonium salt creates the most dramatic and diagnostic changes in the IR spectrum.

Spectral Interpretation: The Signature of Protonation

-

N⁺-H Stretching: The most telling feature of the hydrochloride salt is the appearance of a very broad and strong absorption band in the 2500-3000 cm⁻¹ region.[4][5] This is characteristic of the N⁺-H stretching vibrations in an ammonium salt and replaces the sharper, weaker secondary amine N-H stretch typically seen around 3350-3310 cm⁻¹.[6]

-

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Medium to strong absorptions in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

-

N-H Bending: A medium to strong band is expected around 1560-1620 cm⁻¹ due to the NH₂⁺ deformation (bending) vibration.[4]

-

C-N Stretching: The C-N stretch in aromatic amines is found between 1200-1350 cm⁻¹.[2]

-

C-Cl Stretching: A strong absorption is expected in the fingerprint region, typically between 700-800 cm⁻¹, for the C-Cl bond on an aromatic ring.[7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Diagnostic Feature |

| N⁺-H₂ Stretch | 2500 - 3000 | Strong, very broad | Hallmark of the ammonium salt. Absent in free base. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, sharp | Indicates aromatic C-H bonds. |

| N-H Bend | 1560 - 1620 | Medium - Strong | Confirms the presence of the NH₂⁺ group.[4] |

| Aromatic C=C Stretch | 1450 - 1600 | Medium - Strong | Confirms the presence of the aromatic ring. |

| C-N Stretch | 1200 - 1350 | Medium | Aromatic amine C-N bond. |

| C-Cl Stretch | 700 - 800 | Strong | Indicates the C-Cl bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming its molecular weight and offering structural clues. When analyzed by standard techniques like electron ionization (EI), the hydrochloride salt typically fragments as the free base.

Fragmentation Analysis: The Chlorine Isotope Pattern

The most definitive feature in the mass spectrum of a monochlorinated compound is the isotopic pattern of the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

-

M⁺ peak: Corresponding to the molecule with ³⁵Cl.

-

[M+2]⁺ peak: Corresponding to the molecule with ³⁷Cl, with an intensity approximately one-third that of the M⁺ peak.[8]

For 3-Chloro-N-methylaniline (C₇H₈ClN, Mol. Wt. ≈ 141.60), the molecular ion region will show:

-

A peak at m/z 141 (M⁺, corresponding to C₇H₈³⁵ClN⁺)

-

A peak at m/z 143 ([M+2]⁺, corresponding to C₇H₈³⁷ClN⁺) with ~32% the intensity of the m/z 141 peak.

A plausible fragmentation pathway involves the loss of various groups, leading to stable carbocations or radical cations.

Figure 3: Proposed EI fragmentation pathway for 3-Chloro-N-methylaniline.

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment | Notes |

| 141 | 143 | [C₇H₈ClN]⁺˙ | Molecular ion (M⁺). Exhibits the characteristic 3:1 isotope ratio. |

| 140 | 142 | [C₇H₇ClN]⁺ | Loss of a hydrogen radical from the molecular ion.[9] |

| 126 | 128 | [C₆H₅ClN]⁺ | Loss of a methyl radical (•CH₃), a common fragmentation for N-methyl compounds. |

| 106 | - | [C₇H₈N]⁺ | Loss of a chlorine radical (•Cl). The isotope pattern is lost. |

| 77 | - | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene derivatives. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane). The free base is analyzed after potential in-situ neutralization in the hot GC inlet.

-

GC Method: Inject 1 µL of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from the solvent and any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected fragments (e.g., m/z 40-200).

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the analyte peak. Examine the mass spectrum corresponding to that peak to identify the molecular ion and key fragment ions.

Summary

The spectroscopic characterization of this compound is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle.

-

¹H and ¹³C NMR confirm the carbon-hydrogen framework and highlight the electronic effects of the substituents and the protonated nitrogen.

-

IR Spectroscopy provides unequivocal evidence of the hydrochloride salt form through the distinctive broad N⁺-H₂ stretching band, which is absent in the free amine.

-

Mass Spectrometry confirms the molecular weight of the parent amine and its elemental composition through the characteristic M⁺/[M+2]⁺ isotopic pattern for chlorine.

Together, these techniques provide a robust and self-validating system for the unambiguous identification and characterization of this compound, essential for its application in scientific research and development.

References

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

PubChem. (n.d.). 3-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]

-

Caballero, A., et al. (2013). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Link]

-

Lord, R. C., & Merrifield, R. E. (1953). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Journal of Chemical Physics. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

JoVE. (n.d.). NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

-

Smith, B. C. (2023). The Infrared Spectra of Halogenated Organic Compounds. Spectroscopy Online. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: NMR Spectroscopy Of Amines [jove.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3-CHLORO-N-METHYLANILINE(7006-52-2) IR Spectrum [chemicalbook.com]

solubility of 3-Chloro-N-methylaniline hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-N-methylaniline Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the dissolution of this compound. We will explore the physicochemical properties of this compound, delve into the theoretical underpinnings of its solubility, present methodologies for empirical determination, and provide estimated solubility profiles based on analogous compounds and first principles. The guide is structured to empower the reader with the knowledge to make informed decisions in experimental design, formulation development, and process chemistry.

Introduction to this compound

This compound is the salt form of the parent compound 3-Chloro-N-methylaniline, a substituted aniline that finds utility as an intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. The hydrochloride salt is often preferred in laboratory and industrial settings due to its increased stability and ease of handling compared to the free base.

The introduction of the hydrochloride moiety fundamentally alters the molecule's physicochemical properties, most notably its solubility. As an ionic salt, this compound exhibits significantly different solubility behavior than its free base, particularly in the diverse landscape of organic solvents. Understanding this behavior is paramount for its effective use in synthesis, purification, and formulation.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solvated state. For an ionic compound like this compound, the dissolution process can be conceptually broken down into two key energetic considerations:

-

Lattice Energy: This is the energy required to break apart the ionic lattice of the solid crystal. For this compound, this involves overcoming the electrostatic attractions between the N-methylanilinium cation and the chloride anion.

-

Solvation Energy: This is the energy released when the dissociated ions are stabilized by the solvent molecules. The nature and extent of these ion-solvent interactions are highly dependent on the properties of the solvent.

A simplified representation of the dissolution process is illustrated below:

Figure 1: Energetics of the dissolution process for an ionic compound.

For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy. The overall enthalpy of solution (ΔH_solution) is the net result of these two competing forces.

The Role of the Solvent

The adage "like dissolves like" provides a useful, albeit simplified, starting point. A more nuanced understanding requires consideration of specific solvent properties:

-

Polarity: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the dissociated ions, thus favoring dissolution.

-

Hydrogen Bonding Capability:

-

Protic Solvents (e.g., alcohols, water) can act as both hydrogen bond donors and acceptors. They are particularly effective at solvating both the cation (via donation to the chloride anion) and the anion (via acceptance from the N-H group of the anilinium cation).

-

Aprotic Polar Solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors but not donors. They can effectively solvate the cation but are less effective at solvating the chloride anion.

-

-

Nonpolar Solvents (e.g., hexane, toluene) lack the ability to form significant interactions with the ions and are therefore generally poor solvents for ionic salts.

Estimated Solubility Profile of this compound

| Solvent Class | Solvent Example | Estimated Solubility | Rationale |

| Polar Protic | Methanol | High | Methanol's high polarity and ability to act as both a hydrogen bond donor and acceptor allow for effective solvation of both the anilinium cation and the chloride anion. |

| Ethanol | Moderate to High | Similar to methanol, but the increased nonpolar character of the ethyl group may slightly reduce its solvating power for highly ionic species. | |

| Water | High | As a highly polar protic solvent, water is expected to be an excellent solvent for this salt. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | DMSO has a high dielectric constant and is a strong hydrogen bond acceptor, allowing for good solvation of the cation. However, its inability to act as a hydrogen bond donor limits its interaction with the chloride anion, potentially leading to lower solubility compared to protic solvents. |

| Dimethylformamide (DMF) | Moderate | Similar to DMSO, DMF is a polar aprotic solvent that can effectively solvate the cation. | |

| Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and DMF, and while it possesses a dipole moment, its ability to solvate ions is weaker, leading to lower expected solubility. | |

| Nonpolar | Toluene | Very Low / Insoluble | The nonpolar nature of toluene and its inability to form significant electrostatic or hydrogen bonding interactions with the ions result in very poor solvation. |

| Hexane | Very Low / Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is an extremely poor solvent for ionic compounds. | |

| Chlorinated | Dichloromethane (DCM) | Low | While possessing a dipole moment, DCM is a relatively nonpolar solvent with no hydrogen bonding capability. It is not expected to be an effective solvent for this salt. |

Disclaimer: This table presents estimated solubilities based on theoretical principles and data from analogous compounds. Empirical determination is necessary for precise quantitative values.

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section outlines a standard protocol for determining the solubility of this compound.

The Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Prepare multiple replicate samples for each solvent.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature, avoiding disturbance of the solid.

-

Immediately filter the collected supernatant through a sub-micron filter (e.g., 0.22 µm PTFE or nylon) to remove any undissolved micro-particulates.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for all dilution factors:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Initial sample volume

-

The workflow for this method is visualized below:

Figure 2: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of this compound:

-

Temperature: The solubility of most solids in liquids increases with temperature. This relationship, however, is not always linear and should be determined empirically if solubility at various temperatures is required.

-

pH (in aqueous or protic solvents): While not the primary focus of this guide, it is important to note that in aqueous or protic systems, a decrease in pH will suppress the dissociation of the anilinium cation, potentially impacting solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can alter the measured solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of this compound can exhibit different lattice energies and, consequently, different solubilities. It is crucial to characterize the solid form being used.

Conclusion

The is a critical parameter that dictates its utility in various chemical processes. While a comprehensive, publicly available dataset for this specific compound is lacking, a strong predictive understanding can be achieved through the application of fundamental principles of physical chemistry. It is anticipated that polar protic solvents will be the most effective, followed by polar aprotic solvents, with nonpolar solvents being largely ineffective. For applications requiring precise solubility data, the isothermal shake-flask method provides a reliable and accurate means of empirical determination. This guide serves as a foundational resource for scientists and researchers, enabling them to approach the use of this compound with a robust and scientifically grounded perspective.

References

-

General Principles of Solubility

- Title: "Solubility"

- Source: IUPAC Gold Book

-

URL: [Link]

-

Shake-Flask Method for Solubility Determination

- Title: "Measurement of solubility by the satur

- Source: National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs)

-

URL: [Link]

-

Properties of 3-Chloro-N-methylaniline

- Title: "3-Chloro-N-methylaniline"

- Source: PubChem, National Center for Biotechnology Inform

-

URL: [Link]

-

Solubility of Analogous Compounds (Aniline Hydrochloride)

- Title: "Aniline Hydrochloride"

- Source: PubChem, National Center for Biotechnology Inform

-

URL: [Link]

A Comprehensive Technical Guide to the Stability and Storage of 3-Chloro-N-methylaniline Hydrochloride

Introduction

3-Chloro-N-methylaniline hydrochloride is an aromatic amine derivative of significant interest in chemical synthesis, serving as a key intermediate in the production of various pharmaceuticals and agrochemicals. The integrity and purity of this compound are paramount to ensure the safety, efficacy, and quality of the final products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines scientifically grounded protocols for its optimal storage and handling. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Physicochemical Properties and Molecular Structure

Understanding the inherent physicochemical properties of this compound is fundamental to predicting its stability profile. The molecule consists of an aniline core, substituted with a chlorine atom at the meta position and a methyl group on the nitrogen atom. The hydrochloride salt form significantly influences its properties compared to the free base.

Molecular Structure:

Caption: Structure of this compound.

The presence of the electron-withdrawing chlorine atom and the N-methyl group influences the electron density of the aromatic ring and the basicity of the nitrogen atom. As a hydrochloride salt, the compound is generally a solid, which is often more stable and easier to handle than its oily free-base counterpart.[1]

Table 1: Physicochemical Properties of 3-Chloro-N-methylaniline and Related Compounds

| Property | 3-Chloro-N-methylaniline[2] | 3-Chloroaniline[3][4] | Notes |

| Molecular Formula | C7H8ClN | C6H6ClN | - |

| Molecular Weight | 141.60 g/mol | 127.57 g/mol | The hydrochloride salt will have a higher molecular weight (178.06 g/mol ).[5] |

| Appearance | Clear light yellow to amber to dark green liquid | Clear pale yellow to brown liquid | The hydrochloride salt is typically a solid/powder.[5] |

| Boiling Point | 243-244 °C | 95-96 °C at 11 mm Hg | - |

| Density | 1.156 g/mL at 25 °C | 1.206 g/mL at 25 °C | - |

| pKa | 4.05 (Predicted) | 3.46 | The basicity of aromatic amines is relatively low; strong acids are needed for stable salt formation.[1] |

| Storage Temp. | Room temperature, inert atmosphere, keep in dark | Store below +30°C | General recommendations for the free base. |

Stability Profile and Degradation Pathways

Inherent Stability

The material is generally considered stable under normal ambient and anticipated storage and handling conditions.[3][6] The hydrochloride salt form enhances stability by protecting the amine group from oxidative and other degradative reactions.

Susceptibility to Degradation

a) Thermal Degradation: Exposure to high temperatures is a primary concern. While stable at room temperature, decomposition of related chloroanilines can begin at temperatures above 190°C.[3] Thermal stress can lead to the liberation of hazardous decomposition products, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO) and Carbon dioxide (CO2)

This decomposition pathway involves the breakdown of the aromatic ring and cleavage of the carbon-chlorine and carbon-nitrogen bonds.

b) Photodegradation: Aromatic amines and halogenated aromatic compounds are often susceptible to degradation upon exposure to UV or sunlight.[3] Long-term light influence may cause decomposition and discoloration.[3] The primary mechanism involves the absorption of light energy, leading to the formation of reactive excited states that can undergo various reactions, including oxidation and polymerization, often resulting in discoloration.

c) Oxidative Degradation: Contact with strong oxidizing agents presents a significant risk. The amine functional group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. This reactivity is a key reason for storing the compound under an inert atmosphere, especially for long-term storage or when high purity is critical.

d) Hydrolytic Degradation (pH Influence): As a hydrochloride salt of a weak base, the pH of aqueous solutions will be acidic. In solution, the stability can be pH-dependent. While the C-Cl bond on the aromatic ring is generally stable to hydrolysis under normal conditions, extreme pH values (highly acidic or highly basic) combined with elevated temperatures could potentially promote degradation. The primary concern in aqueous solutions is maintaining the protonated state of the amine to prevent the formation of the more reactive free base.

Potential Degradation Pathway Overview

Caption: Potential degradation pathways for 3-Chloro-N-methylaniline HCl.

Recommended Storage and Handling Conditions

Based on the stability profile, the following conditions are recommended to ensure the long-term integrity of this compound.

Table 2: Recommended Storage and Handling Protocols

| Parameter | Recommendation | Rationale and Causality |

| Temperature | Store in a cool, well-ventilated place.[8][9] Avoid heat sources.[10] | Prevents thermal degradation and reduces the rate of any potential slow decomposition reactions. Elevated temperatures can accelerate oxidative and photolytic processes. |

| Light | Store in light-resistant containers (e.g., amber glass).[11] Keep in a dark place.[2] | Aromatic amines are prone to photodegradation, which can lead to the formation of colored impurities and loss of potency.[3] |

| Atmosphere | Keep container tightly closed.[3][6][8] For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon).[2] | Minimizes exposure to atmospheric moisture and oxygen. An inert atmosphere is crucial to prevent oxidation of the amine group. |

| Humidity/Moisture | Store in a dry place.[11] | The hydrochloride salt can be hygroscopic. Absorbed moisture can lead to physical changes (clumping) and may facilitate hydrolytic or other degradative reactions in the presence of impurities. |

| Container | Use original, tightly sealed containers made of non-reactive materials (e.g., glass).[9] | Prevents contamination and protects from environmental factors. Ensures compatibility and avoids leaching or reaction with container materials. |